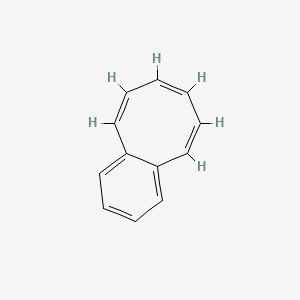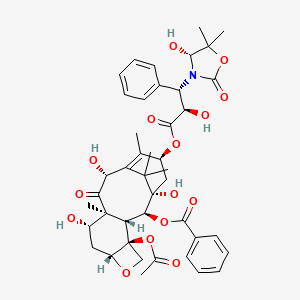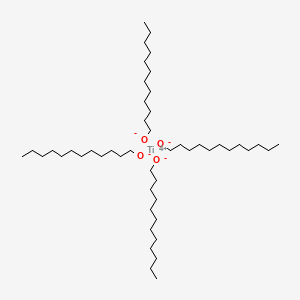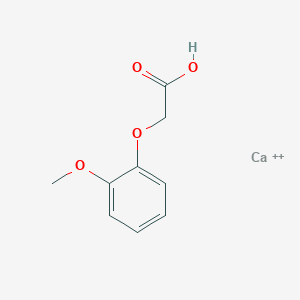
Barium dibutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium dibutyrate is an organic compound with the chemical formula C8H14BaO4This compound is characterized by its molecular weight of 311.521 g/mol and is often used in research and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium dibutyrate can be synthesized through the reaction of barium hydroxide with butyric acid. The reaction typically involves mixing an aqueous solution of barium hydroxide with butyric acid under controlled temperature and pH conditions. The resulting product is then purified through crystallization or precipitation methods .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The compound is often produced in batch reactors where the reactants are mixed, and the product is isolated through filtration and drying processes .
Chemical Reactions Analysis
Types of Reactions
Barium dibutyrate undergoes various chemical reactions, including:
Precipitation Reactions: When mixed with sulfate ions, it forms barium sulfate, a common precipitate.
Acid-Base Reactions: It reacts with strong acids to form butyric acid and barium salts.
Common Reagents and Conditions
Sulfate Ions: Used in precipitation reactions to form barium sulfate.
Strong Acids: Such as hydrochloric acid, used in acid-base reactions to release butyric acid.
Major Products
Barium Sulfate: Formed in precipitation reactions.
Butyric Acid: Released in acid-base reactions.
Scientific Research Applications
Barium dibutyrate has several applications in scientific research:
Mechanism of Action
The mechanism of action of barium dibutyrate involves its interaction with cellular components and biochemical pathways. It is known to interact with G-protein coupled receptors (GPCRs) and inhibit histone deacetylase (HDAC), leading to various cellular effects . These interactions can influence gene expression, cellular metabolism, and other critical biological processes .
Comparison with Similar Compounds
Similar Compounds
Barium Butyrate: Similar in structure but with different properties and applications.
Barium Acetate: Another barium salt with distinct chemical and physical properties.
Uniqueness
Barium dibutyrate is unique due to its specific interactions with biological systems and its applications in both research and industry. Its ability to act as a reagent in various chemical reactions and its potential therapeutic applications set it apart from other barium compounds .
Properties
CAS No. |
31416-33-8 |
|---|---|
Molecular Formula |
C8H14BaO4 |
Molecular Weight |
311.52 g/mol |
IUPAC Name |
barium(2+);butanoate |
InChI |
InChI=1S/2C4H8O2.Ba/c2*1-2-3-4(5)6;/h2*2-3H2,1H3,(H,5,6);/q;;+2/p-2 |
InChI Key |
AESMDVCWMVZFRQ-UHFFFAOYSA-L |
Canonical SMILES |
CCCC(=O)[O-].CCCC(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


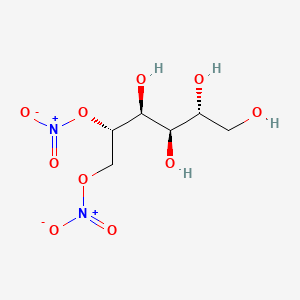
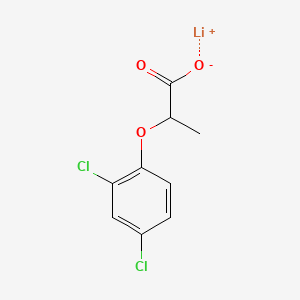
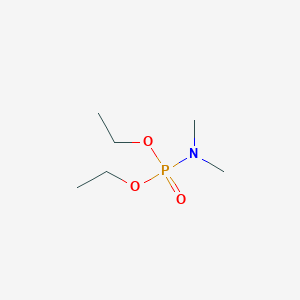
![Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane](/img/structure/B12657334.png)


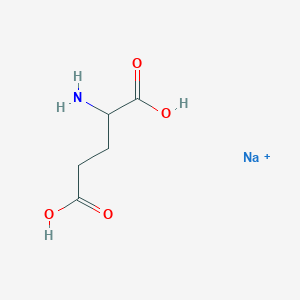
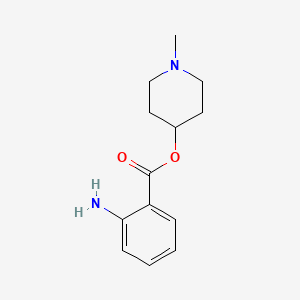
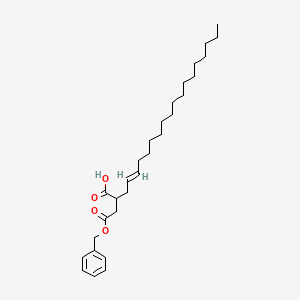
![Methylenebis[N,N-dimethylaniline]](/img/structure/B12657361.png)
